Chromium trioleate

Descripción

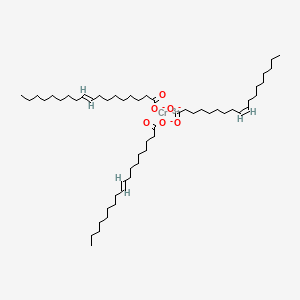

Chromium trioleate (CAS 21178-63-2) is a chromium(III) complex coordinated with three oleate ligands. The oleate ligand, derived from oleic acid (C18:1 cis-9), imparts hydrophobic properties to the compound, making it soluble in nonpolar solvents. Chromium trioleate is primarily utilized in industrial applications, including catalysis, lubricant formulations, and materials manufacturing . Its structure consists of a central chromium atom bound to three oleate groups, which are unsaturated fatty acid chains with a cis double bond at the C9 position. This configuration influences its reactivity, stability, and interaction with other molecules.

Propiedades

Número CAS |

21178-63-2 |

|---|---|

Fórmula molecular |

C54H99CrO6 |

Peso molecular |

896.4 g/mol |

Nombre IUPAC |

chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |

InChI |

InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |

Clave InChI |

YMZYRUGVHTYUBH-GHDDXJDYSA-K |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:

CrCl3+3NaOl→Cr(Oleate)3+3NaCl

where NaOl represents sodium oleate.

Industrial Production Methods

Industrial production of chromium trioleate may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.

Análisis De Reacciones Químicas

Activation Process

To activate chromium trioleate, the aquated form undergoes thermal dehydration in the presence of acid (e.g., oleic acid) to remove water ligands:

-

Heating at 140°C for 3–6 hours.

-

Acid catalyzes ligand rearrangement, freeing coordination sites for substrate binding.

Evidence of Activation:

Catalytic Reactions

Chromium trioleate accelerates epoxy-imide and polymer curing reactions.

Table 1: Catalytic Performance in Epoxy-Imide Curing

Mechanism:

-

Chromium’s vacant coordination sites bind epoxy and imide groups.

-

Facilitates nucleophilic attack of imide nitrogen on epoxy oxygen, forming cross-linked networks .

Table 2: Solubility and Stability

| Property | Details |

|---|---|

| Solubility | Chloroform, hexane, toluene |

| Thermal Stability | Stable up to 140°C (activation temp) |

| Ligand Displacement | Requires strong acids/bases or chelators |

Comparative Reactivity with Other Chromium Carboxylates

Chromium trioleate’s long alkyl chains enhance solubility in nonpolar media, unlike shorter-chain analogs (e.g., chromium tri-2-ethylhexanoate). This property is critical for homogeneous catalysis in organic solvents .

Aplicaciones Científicas De Investigación

Chromium trioleate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.

Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.

Industry: Used in the production of high-performance materials, including coatings and composites.

Mecanismo De Acción

The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.

Comparación Con Compuestos Similares

Chromium Trioleate vs. Chromic Acetylacetonate

Chromic acetylacetonate (CAS 21679-31-2) is another chromium(III) complex but coordinated with acetylacetonate ligands. Key differences include:

| Property | Chromium Trioleate | Chromic Acetylacetonate |

|---|---|---|

| Ligand Type | Oleate (unsaturated fatty acid) | Acetylacetonate (β-diketonate) |

| Solubility | Nonpolar solvents (e.g., hexane) | Polar aprotic solvents (e.g., DMF) |

| Applications | Lubricants, industrial catalysts | Homogeneous catalysis, polymer stabilization |

| Thermal Stability | Moderate (decomposes at ~200°C) | High (stable up to ~300°C) |

Chromic acetylacetonate exhibits superior thermal stability due to its rigid β-diketonate ligands, making it preferred in high-temperature catalytic reactions. In contrast, chromium trioleate’s oleate ligands enhance compatibility with organic matrices, ideal for lubricant formulations .

Chromium Trioleate vs. Trimethylolpropane Trioleate (TMP Trioleate)

TMP trioleate is a non-metallic ester derived from trimethylolpropane (TMP) and oleic acid. Unlike chromium trioleate, it lacks a metal center and is used as a bio-based lubricant or humectant.

TMP trioleate synthesis is highly optimized for industrial production, achieving near-quantitative yields under controlled conditions . Chromium trioleate’s applications are more niche, emphasizing its role in metal-mediated processes.

Chromium Trioleate vs. Glycerol Trioleate

Glycerol trioleate, a triglyceride, is structurally distinct but shares the oleate ligand. Studies on its intestinal absorption (e.g., in rats) reveal that unsaturated triacylglycerols like glycerol trioleate are absorbed more efficiently than saturated analogs (e.g., glycerol tristearate) due to lower melting points and faster micelle formation .

Chromium Trioleate vs. Sorbitan Trioleate

Sorbitan trioleate (a nonionic surfactant) and chromium trioleate both contain oleate groups but differ in core structure. Sorbitan trioleate is derived from sorbitol and oleic acid, forming a ring-opened ester.

Sorbitan trioleate’s GRAS status contrasts with chromium trioleate’s need for careful handling due to chromium’s toxicity risks .

Research Findings and Data Tables

Catalytic Performance in Hydrogenation Reactions

Chromium trioleate’s role in catalysis is less documented than its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.